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Compound of Interest

Compound Name: Versalide

Cat. No.: B1219986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of Versalide
(AETT) and its structural isomer, Tonalide (AHTN). Both are polycyclic musk compounds

previously used as fragrance ingredients. However, significant differences in their toxicological

endpoints have led to divergent regulatory statuses. This document summarizes key

experimental data, outlines methodologies for pivotal studies, and visualizes relevant biological

pathways to offer a comprehensive toxicological overview for the scientific community.

Quantitative Toxicological Data Summary
The following table summarizes the key toxicological data for Versalide and Tonalide, compiled

from various studies.
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Toxicological Endpoint Versalide (AETT) Tonalide (AHTN)

Acute Oral Toxicity (LD50) 260 - 316 mg/kg bw (rat)[1] 570 - 1377 mg/kg bw (rat)[2]

Acute Dermal Toxicity (LD50) 584 mg/kg bw (rat)[1] >5000 mg/kg bw (rat)[2]

Skin Irritation

Unlikely to cause severe

irritation at concentrations

below 4%[1].

May be slightly irritating,

particularly after repeated

exposure[2].

Skin Sensitization

No sensitization reactions

observed in human volunteers

at 4%[1].

Weak intradermal sensitizer in

guinea pigs. Negative in

human studies[2].

Genotoxicity (Ames Test)
Negative in five bacterial

strains[1].

Not expected to be

genotoxic[2].

Genotoxicity (Micronucleus

Test)
Not found

Negative in an OECD TG 474

study[2].

Neurotoxicity

Known neurotoxin, causing

hyperactivity, depression,

tremors, and neuronal

degeneration[3].

Classification for neurotoxicity

is not warranted according to

the EU CLP Regulation[4].

Endocrine Disruption

Weak estrogenic activity

suggested for polycyclic musks

as a class[2].

Weak endocrine activity

observed in vitro, but no

effects in an in vivo

uterotrophic assay in mice[2].

Experimental Protocols
Detailed methodologies for key toxicological assays are provided below, based on OECD

guidelines.

Acute Oral Toxicity (OECD 401)
This test provides information on health hazards likely to arise from a single oral exposure to a

substance.[5]
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Principle: The test substance is administered orally by gavage in graduated doses to several

groups of experimental animals, with one dose per group.[2] Observations of effects and

mortality are made. Animals that die during the test are necropsied, and at the conclusion of

the test, surviving animals are sacrificed and necropsied.[2]

Procedure:

Animal Selection: Healthy young adult rats are typically used.

Housing and Feeding: Animals are caged individually with controlled temperature and a 12-

hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a

brief fasting period before and after administration of the test substance.

Dose Preparation: The test substance is typically dissolved or suspended in a suitable

vehicle (e.g., corn oil).

Administration: A single dose is administered to the animals by oral gavage.

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur,

eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems,

somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

Pathology: All animals (those that die during the study and those sacrificed at the end) are

subjected to a gross necropsy.

Skin Sensitization: Local Lymph Node Assay (LLNA -
OECD 429)
The LLNA is used to assess the skin sensitization potential of a substance.

Principle: The test is based on the principle that sensitizers induce lymphocyte proliferation in

the lymph nodes draining the site of application. This proliferation is proportional to the dose

and potency of the allergen and is measured by the incorporation of radiolabeled thymidine into

the DNA of proliferating cells.[6][7][8]

Procedure:
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Animal Selection: Typically, female CBA/Ca or CBA/J mice are used.

Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle. A

minimum of three concentrations are prepared.

Administration: 25 µL of the test substance formulation or vehicle control is applied to the

dorsal surface of each ear of the mice daily for three consecutive days.[9]

Thymidine Injection: On day 5, all mice are injected intravenously with 3H-methyl thymidine.

Sample Collection: Five hours after the thymidine injection, the mice are sacrificed, and the

auricular lymph nodes are excised.

Cell Proliferation Measurement: A single-cell suspension of lymph node cells is prepared and

the incorporated radioactivity is measured by β-scintillation counting. The stimulation index

(SI) is calculated by dividing the mean proliferation in each treated group by the mean

proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3

or greater.

Genotoxicity: Bacterial Reverse Mutation Test (Ames
Test - OECD 471)
This in vitro assay is used to detect gene mutations induced by a chemical.

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that

carry mutations in genes involved in histidine or tryptophan synthesis, respectively. These

bacteria cannot grow in a medium lacking the specific amino acid. When exposed to a

mutagen, a reverse mutation can occur, restoring the gene's function and allowing the bacteria

to grow on the deficient medium.[10][11][12]

Procedure:

Bacterial Strains: At least five strains are used, including TA98, TA100, TA1535, TA1537, and

either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 mix from rat liver) to account for metabolites that may be mutagenic.
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Exposure: The bacteria are exposed to the test substance at various concentrations, with

and without S9 mix. This can be done using the plate incorporation method or the pre-

incubation method.

Incubation: The plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies on each plate is counted. A substance is

considered mutagenic if it causes a dose-related increase in the number of revertant

colonies.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways

and experimental workflows relevant to the toxicology of Versalide and Tonalide.
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Versalide (AETT) Neurotoxicity Pathway
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Caption: Proposed neurotoxicity pathway of Versalide (AETT).
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Tonalide (AHTN) Endocrine Disruption Pathway (In Vitro)
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Caption: In vitro endocrine disruption pathway for Tonalide (AHTN).
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Experimental Workflow: Acute Oral Toxicity (OECD 401)
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Caption: Workflow for an acute oral toxicity study (OECD 401).

Conclusion
The comparative toxicological data clearly indicate that Versalide possesses a significantly

more hazardous profile than its isomer, Tonalide. The pronounced neurotoxicity of Versalide,

leading to its withdrawal from commercial use, stands in contrast to Tonalide, for which

neurotoxic effects have not been a primary concern. While Tonalide exhibits weak endocrine

activity in vitro, this has not been substantiated by in vivo studies. This guide highlights the

critical importance of evaluating individual isomers of chemical compounds, as structural

similarities do not guarantee comparable toxicological properties. For researchers and

professionals in drug development and chemical safety, these findings underscore the

necessity of comprehensive, isomer-specific toxicological assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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